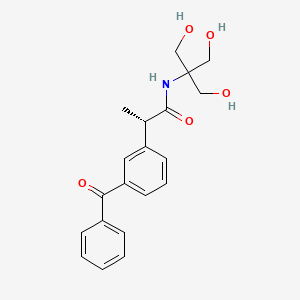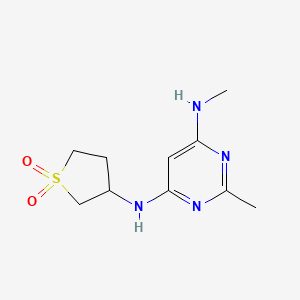
3-((2-Methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a complex organic compound that features a pyrimidine ring substituted with a methylamino group and a tetrahydrothiophene dioxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of pyrimidine derivatives.
Applications De Recherche Scientifique
3-((2-Methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-((2-Methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the PI3K-Akt signaling pathway, which is involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A pyrimidine-based drug used to treat leukemia.
Dasatinib: Another pyrimidine-based drug with applications in cancer treatment.
Nilotinib: A pyrimidine derivative used in the treatment of chronic myeloid leukemia.
Uniqueness
3-((2-Methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is unique due to its specific structural features, such as the tetrahydrothiophene dioxide moiety, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C10H16N4O2S |
|---|---|
Poids moléculaire |
256.33 g/mol |
Nom IUPAC |
4-N-(1,1-dioxothiolan-3-yl)-6-N,2-dimethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H16N4O2S/c1-7-12-9(11-2)5-10(13-7)14-8-3-4-17(15,16)6-8/h5,8H,3-4,6H2,1-2H3,(H2,11,12,13,14) |
Clé InChI |
PGEAIHLJINUIIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)NC2CCS(=O)(=O)C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate](/img/structure/B13434993.png)
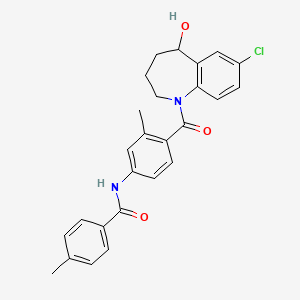
![5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13435002.png)
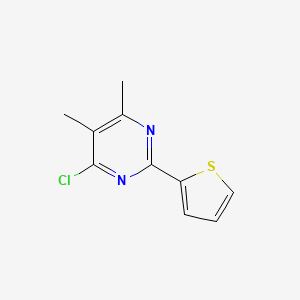
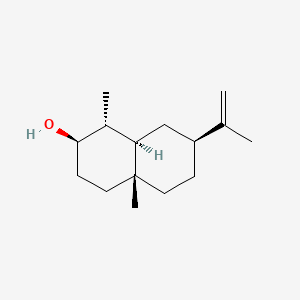
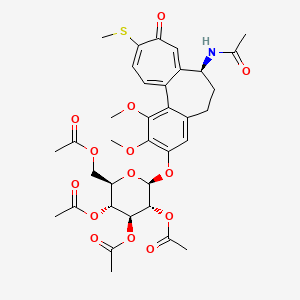
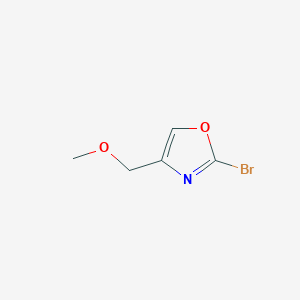
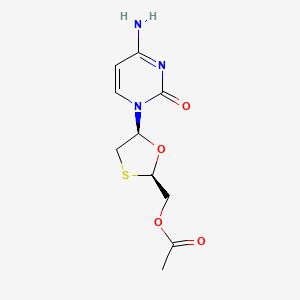

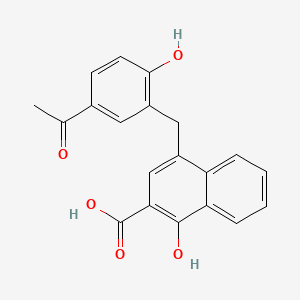
![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13435083.png)
